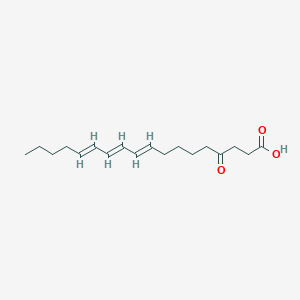
4-Oxo-9,11,13-octadecatrienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-9,11,13-octadecatrienoic acid, also known as 4-oxo-ETE, is a bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. This compound belongs to the family of eicosanoids, which are signaling molecules derived from arachidonic acid. 4-oxo-ETE is synthesized by the action of 5-lipoxygenase on arachidonic acid, and it acts as a potent chemoattractant for eosinophils, neutrophils, and monocytes. In recent years, there has been growing interest in the role of 4-oxo-ETE in inflammation, cancer, and other diseases.
作用机制
The mechanism of action of 4-Oxo-9,11,13-octadecatrienoic acid involves its binding to a specific G protein-coupled receptor, called OXE receptor. The OXE receptor is expressed on the surface of various immune cells, including eosinophils, neutrophils, and monocytes. Upon binding of 4-Oxo-9,11,13-octadecatrienoic acid to the OXE receptor, a signaling cascade is initiated, leading to the activation of various intracellular pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell proliferation, survival, and migration.
生化和生理效应
The biochemical and physiological effects of 4-Oxo-9,11,13-octadecatrienoic acid are diverse and complex. In inflammation, 4-Oxo-9,11,13-octadecatrienoic acid acts as a chemoattractant for eosinophils, neutrophils, and monocytes, promoting their recruitment to the site of inflammation. This leads to the release of various inflammatory mediators, such as cytokines and chemokines, which further amplify the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid promotes tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote atherosclerosis and thrombosis by inducing the expression of adhesion molecules and platelet activation.
实验室实验的优点和局限性
The advantages of using 4-Oxo-9,11,13-octadecatrienoic acid in lab experiments include its potency and specificity as a chemoattractant for immune cells. This allows for the precise manipulation of the inflammatory response in vitro and in vivo. However, the limitations of using 4-Oxo-9,11,13-octadecatrienoic acid include its instability and rapid metabolism in vivo, which may affect its biological activity and pharmacokinetics.
未来方向
There are several future directions for the study of 4-Oxo-9,11,13-octadecatrienoic acid. One area of research is the development of novel inhibitors of 4-Oxo-9,11,13-octadecatrienoic acid signaling, which may have therapeutic potential in various diseases, such as inflammation and cancer. Another area of research is the elucidation of the role of 4-Oxo-9,11,13-octadecatrienoic acid in the regulation of immune cell function and differentiation. This may lead to the development of new strategies for the treatment of immune-related disorders, such as autoimmune diseases and allergies. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-Oxo-9,11,13-octadecatrienoic acid may provide insights into its clinical utility as a diagnostic and therapeutic agent.
合成方法
4-Oxo-9,11,13-octadecatrienoic acid is synthesized by the action of 5-lipoxygenase on arachidonic acid. 5-lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes and other eicosanoids. The synthesis of 4-Oxo-9,11,13-octadecatrienoic acid involves the oxidation of arachidonic acid at the C7 position, followed by the dehydration of the hydroxyl group at the C6 position. The resulting compound is then reduced to form 4-Oxo-9,11,13-octadecatrienoic acid.
科学研究应用
4-Oxo-9,11,13-octadecatrienoic acid has been shown to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. 4-Oxo-9,11,13-octadecatrienoic acid is a potent chemoattractant for eosinophils, neutrophils, and monocytes, which are key players in the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been implicated in the development of atherosclerosis and thrombosis.
属性
CAS 编号 |
17699-20-6 |
|---|---|
产品名称 |
4-Oxo-9,11,13-octadecatrienoic acid |
分子式 |
C18H28O3 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |
InChI 键 |
DTRGDWOPRCXRET-SUTYWZMXSA-N |
手性 SMILES |
CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
规范 SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
其他 CAS 编号 |
623-99-4 |
同义词 |
(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



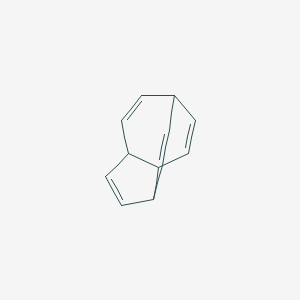
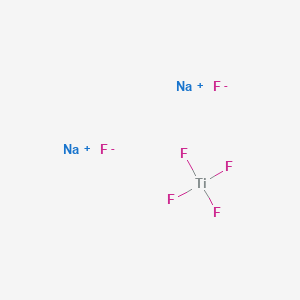
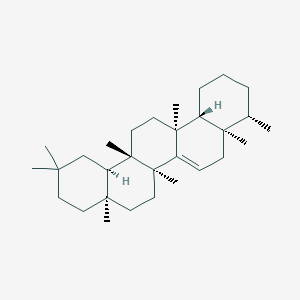
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
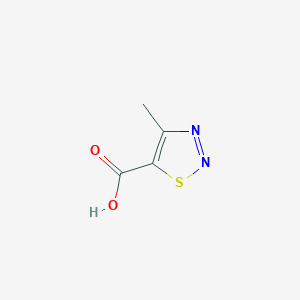
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
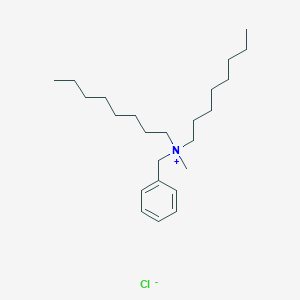
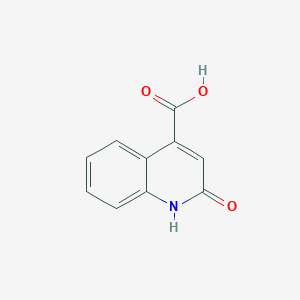
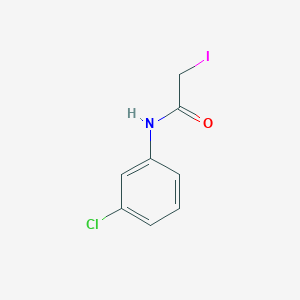


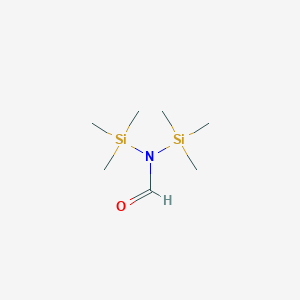
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)
